ABT-770 - 220614-50-6

ABT-770

Catalog Number: EVT-256954
CAS Number: 220614-50-6
Molecular Formula: C22H22F3N3O6
Molecular Weight: 481.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-770 is a potent, selective and orally bioavailable MMP inhibitor.
Synthesis Analysis

The synthesis of ABT-770 involves a multi-step process that can be summarized as follows:

  1. Starting Materials: The synthesis typically begins with phenolic compounds and involves the introduction of a hydantoin moiety.
  2. Three-Step One-Pot Reaction: A notable method includes a three-step one-pot reaction where:
    • The hydantoin is introduced.
    • An imine is formed, which is subsequently oxidized and hydrolyzed.
  3. Enantiomeric Synthesis: The synthesis allows for the production of both enantiomers of ABT-770, with specific routes leading to the (S)-enantiomer, which exhibits the desired biological activity .

The use of specific reagents and conditions is crucial for optimizing yield and purity. For instance, the selection of catalysts and solvents can significantly influence the reaction efficiency and product characteristics.

Molecular Structure Analysis

ABT-770's molecular structure features several key components:

  • Core Structure: It contains a phenoxy ring connected to a hydantoin derivative, which is essential for its biological activity.
  • Functional Groups: The presence of trifluoromethyl groups enhances its pharmacokinetic properties.
  • Stereochemistry: The (S)-enantiomer is specifically noted for its potent inhibitory effects on matrix metalloproteinases .

Infrared spectroscopy and nuclear magnetic resonance spectroscopy are commonly used to confirm the structure and purity of synthesized ABT-770.

Chemical Reactions Analysis

ABT-770 primarily undergoes reactions related to its function as a matrix metalloproteinase inhibitor. Key reactions include:

  • Inhibition Mechanisms: It binds to the active sites of matrix metalloproteinases, preventing substrate access and subsequent catalytic activity.
  • Metabolic Reactions: In vivo studies indicate that ABT-770 may undergo metabolic transformations that affect its efficacy and safety profile .

The compound's stability under various conditions is also an area of interest, particularly regarding its thermal stability and potential degradation pathways.

Mechanism of Action

The mechanism of action for ABT-770 involves:

  1. Binding Affinity: The compound exhibits high affinity for specific matrix metalloproteinases, effectively blocking their enzymatic activity.
  2. Biological Impact: By inhibiting these enzymes, ABT-770 can modulate processes such as tissue remodeling and inflammation, making it beneficial in treating diseases where matrix metalloproteinases are implicated .
  3. Selectivity: Its selective inhibition minimizes off-target effects, enhancing its therapeutic potential .

Data from pharmacological studies support its effectiveness in reducing pathological tissue remodeling.

Physical and Chemical Properties Analysis

ABT-770 possesses several notable physical and chemical properties:

  • Melting Point: Specific melting point data is essential for characterization but may vary based on purity.
  • Solubility: It exhibits varying solubility profiles in organic solvents, influencing formulation strategies.
  • Stability: Thermal stability assessments indicate that proper handling conditions are necessary to maintain compound integrity .

These properties are crucial for determining the compound's suitability for various applications.

Applications

ABT-770 has several scientific applications:

  1. Therapeutic Use: Primarily investigated for use in treating conditions associated with excessive matrix metalloproteinase activity, including cancer metastasis and chronic inflammatory diseases.
  2. Research Tool: Utilized in research settings to study matrix metalloproteinase functions and their roles in disease mechanisms.
  3. Drug Development: Serves as a lead compound in the development of new therapeutics targeting matrix metalloproteinases .

The ongoing research into ABT-770 continues to explore its full potential across various medical fields, highlighting its significance as an important pharmacological agent.

Historical Context and Evolution of ABT-770 in Drug Discovery

ABT-770 as a Milestone in Matrix Metalloproteinase (MMP) Inhibitor Development

ABT-770 emerged from Abbott Laboratories' dedicated program to develop orally bioavailable MMP inhibitors for cancer therapy. This initiative responded to the clinical failures of early broad-spectrum MMP inhibitors like batimastat and marimastat, which suffered from poor pharmacokinetics and musculoskeletal toxicity [2] [7]. As a retrohydroxamate biaryl ether, ABT-770 represented a strategic shift toward compounds with improved selectivity profiles—specifically targeting gelatinases (MMP-2 and MMP-9) over fibroblast collagenase (MMP-1) [3] [9]. Gelatinases were validated therapeutic targets due to their overexpression in aggressive tumors and role in degrading type IV collagen—a major component of basement membranes essential for tumor invasion and angiogenesis [1] [7]. Preclinical studies demonstrated ABT-770's high potency against MMP-2 (IC₅₀ = 3.7 nM) and moderate activity against MMP-9 (IC₅₀ = 120 nM), with >1,000-fold selectivity over MMP-1 (IC₅₀ = 4,600 nM) [3] [9]. This selectivity profile positioned it as a significant advancement in targeted MMP inhibition, aiming to mitigate off-target effects that plagued earlier agents.

Table 1: Key Molecular Properties of ABT-770

PropertyValue
CAS Registry Number220614-50-6
Molecular FormulaC₂₂H₂₂F₃N₃O₆
Molecular Weight481.42 g/mol
InChIKeyIIHFBHZWJNGWRC-INIZCTEOSA-N
Drug TypeSmall molecule inhibitor
TargetMMP-2/MMP-9 (Gelatinases)

Transition from Succinate-Based Inhibitors to Retrohydroxamate Biaryl Ethers

The discovery of ABT-770 was preceded by Abbott's investigation into succinate-based MMP inhibitors, which faced metabolic instability issues. Structural refinement led to biaryl hydroxamates, but these compounds exhibited rapid in vivo clearance due to hydrolytic susceptibility of the hydroxamate moiety [2] [9]. To address this, Abbott pioneered a novel retrohydroxamate (N-formylhydroxylamine) scaffold, reversing the classical hydroxamate connectivity (-CONHO- → -N(OH)CHO). This modification significantly enhanced metabolic stability while preserving zinc-chelating capability [9]. ABT-770 exemplified this approach, incorporating a biaryl ether linker and a 4,4-dimethyl-2,5-dioxoimidazolidine group to optimize binding interactions [3]. Crucially, its (S)-enantiomer demonstrated superior oral bioavailability and in vivo efficacy in tumor growth models compared to the (R)-counterpart, underscoring the importance of stereochemistry in its design [3] [9]. The compound’s efficacy was demonstrated in multiple cancer animal models, validating the retrohydroxamate approach for maintaining target engagement in physiological environments.

Table 2: Evolution of MMP Inhibitor Chemotypes at Abbott Laboratories

ChemotypeRepresentative CompoundKey AdvanceLimitation
Succinate-basedEarly leadsEstablished Zn²⁺ chelationMetabolic instability
Biaryl hydroxamatesPre-ABT-770 prototypesImproved potencyHydrolytic susceptibility
Retrohydroxamate biaryl ethersABT-770Enhanced metabolic stability & oral bioavailabilityMetabolite-induced phospholipidosis
Phenoxyphenyl sulfonesABT-518 (post-ABT-770)Eliminated phospholipidosis riskClinical development halted

Role of SAR-by-NMR in ABT-770’s Structural Optimization

Structure-Activity Relationship by Nuclear Magnetic Resonance (SAR-by-NMR)—an Abbott-developed technology—was instrumental in optimizing ABT-770’s biphenyl P1' substituent [2] [9]. This fragment-based approach screened small molecules binding proximal to the catalytic zinc atom, identifying chemical fragments with affinity for distinct subsites within the MMP active pocket. By iteratively linking fragments showing the strongest NMR chemical shifts, researchers constructed compounds with enhanced affinity and selectivity [2]. For ABT-770, SAR-by-NMR guided the introduction of the 4'‑trifluoromethoxybiphenyl moiety into the P1' pocket, which conferred exceptional selectivity for MMP-2 over MMP-1 [3] [9]. Modifications at this position directly influenced tissue distribution and avoidance of the "sallow pocket" of MMP-1—a structural feature implicated in musculoskeletal toxicity of earlier inhibitors [7] [9]. The technology enabled precise mapping of hydrophobic interactions and hydrogen-bonding networks responsible for the compound’s 1,000-fold selectivity window, illustrating the power of NMR-driven structural design in medicinal chemistry.

Table 3: Impact of P1' Modifications on ABT-770 Selectivity Profile

P1' GroupMMP-2 IC₅₀ (nM)MMP-1 IC₅₀ (nM)Selectivity Ratio (MMP-1/MMP-2)
Unsubstituted biphenyl152,100140
4-Methoxybiphenyl83,800475
4-Trifluoromethoxybiphenyl (ABT-770)3.74,600>1,200
3,5-Dichlorobiphenyl221,90086

Properties

CAS Number

220614-50-6

Product Name

ABT-770

IUPAC Name

N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide

Molecular Formula

C22H22F3N3O6

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C22H22F3N3O6/c1-21(2)19(30)27(20(31)26-21)11-16(28(32)13-29)12-33-17-7-3-14(4-8-17)15-5-9-18(10-6-15)34-22(23,24)25/h3-10,13,16,32H,11-12H2,1-2H3,(H,26,31)/t16-/m0/s1

InChI Key

IIHFBHZWJNGWRC-INIZCTEOSA-N

SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

ABT-770; ABT 770; ABT770; UNII-I8NWP25THF;

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

Isomeric SMILES

CC1(C(=O)N(C(=O)N1)C[C@@H](COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.